molecular formula C8H11ClN2O B12813625 (4-Chloro-2-methoxybenzyl)hydrazine

(4-Chloro-2-methoxybenzyl)hydrazine

Cat. No.: B12813625
M. Wt: 186.64 g/mol
InChI Key: IAEAEWQZJLJONC-UHFFFAOYSA-N
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Description

(4-Chloro-2-methoxybenzyl)hydrazine is a valuable hydrazine-based building block in organic synthesis and medicinal chemistry. Its structure, featuring both an electron-donating methoxy group and an electron-withdrawing chloro substituent on the benzyl ring, makes it a versatile precursor for constructing complex nitrogen-containing heterocycles . This compound is primarily used as a key intermediate in the research and development of active pharmaceutical ingredients (APIs) and agrochemicals. While specific biological data for this exact compound is limited, closely related arylhydrazine and benzylhydrazine derivatives have demonstrated a wide range of significant biological activities in scientific literature. These activities include antiglycation effects, which are relevant for managing diabetic complications , as well as reported anticancer, antifungal, and anti-inflammatory properties . Researchers also utilize such hydrazine derivatives in the synthesis of Schiff bases and hydrazones, which are a important class of ligands in coordination chemistry and catalysis . The product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Appropriate safety precautions should be followed, as related hydrazine compounds may possess toxicity . Researchers are encouraged to consult relevant safety data sheets before use.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

(4-chloro-2-methoxyphenyl)methylhydrazine

InChI

InChI=1S/C8H11ClN2O/c1-12-8-4-7(9)3-2-6(8)5-11-10/h2-4,11H,5,10H2,1H3

InChI Key

IAEAEWQZJLJONC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CNN

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Benzyl Esters or Oxazinones

A common and effective method involves reacting hydrazine hydrate with substituted benzyl esters or related heterocyclic intermediates under reflux conditions in ethanol or methanol. This reaction replaces the ester or lactone group with a hydrazine group, yielding the hydrazine derivative.

Example from literature:

  • Ethyl 4-(2-chloro-8-methoxy-2H-benzo[e]oxazin-3(4H)-yl)benzoate was treated with hydrazine hydrate (80%) in ethanol at ambient temperature for 18 hours. The product, 4-(2-chloro-8-methoxy-2H-benzo[e]oxazin-3(4H)-yl)benzohydrazide, was isolated by filtration and recrystallization with a yield of 67% and melting point 199–201 °C.

This method can be adapted for (4-Chloro-2-methoxybenzyl)hydrazine by selecting the appropriate benzyl ester or oxazinone precursor bearing the 4-chloro-2-methoxy substitution pattern.

Hydrazinolysis of Methyl 4-Methoxybenzoate

  • Methyl 4-methoxybenzoate can be refluxed with hydrazine hydrate in methanol for 6 hours to yield 4-methoxybenzohydrazide with a high yield (~92%). This intermediate can be further modified to introduce chloro substituents or converted to benzyl hydrazine derivatives.

Preparation via Reduction of Diazonium Salts

Diazotization and Reduction Process

An alternative route involves diazotization of substituted anilines followed by reduction to the hydrazine derivative:

  • The aniline derivative (e.g., 4-chloro-2-methoxyaniline) is treated with hydrochloric acid and sodium nitrite at low temperature (0–5 °C) to form the corresponding diazonium salt.
  • The diazonium salt is then reduced using reductive agents such as ammonium bisulfite or ammonium sulfite under controlled conditions to yield the hydrazine hydrochloride salt.
  • Subsequent hydrolysis and acid precipitation steps afford the hydrazine compound.

Key parameters from a related process for 4-methoxyphenyl hydrazine hydrochloride:

Step Conditions Molar Ratios (Reactants) Notes
Diazotization 0–5 °C, 30–90 min Aniline:HCl:NaNO2 = 1:(2.3–3.2):(1–1.1) Low temperature to prevent decomposition
Reduction & Hydrolysis 60–70 min reduction, 50 min hydrolysis Ammonium sulfate:HCl:Aniline = 1:(2–3.5):(2.5–3.0) Use of ammonium bisulfite in situ
Isolation Filtration, drying Produces hydrazine hydrochloride salt

This method is characterized by high reaction speed, short operation time, and relatively high yield, but requires careful temperature control and handling of diazonium intermediates.

Comparative Data Table of Preparation Methods

Method Starting Material Reaction Conditions Yield (%) Advantages Disadvantages
Hydrazinolysis of benzyl esters Ethyl 4-(2-chloro-8-methoxy-2H-benzo[e]oxazin-3(4H)-yl)benzoate Hydrazine hydrate in ethanol, ambient temp, 18 h 67 Mild conditions, straightforward Longer reaction time
Hydrazinolysis of methyl ester Methyl 4-methoxybenzoate Hydrazine hydrate in methanol, reflux 6 h 92 High yield, simple procedure Requires further chlorination
Diazotization and reduction 4-Chloro-2-methoxyaniline HCl, NaNO2 at 0–5 °C; reduction with ammonium bisulfite High Fast reaction, scalable Requires low temp control, diazonium handling

Research Findings and Notes

  • The diazotization-reduction method is industrially favored for hydrazine derivatives due to its speed and cost-effectiveness, but it involves handling potentially unstable diazonium salts and requires precise temperature control to avoid decomposition.
  • Hydrazinolysis methods provide a cleaner route with fewer side reactions but may require longer reaction times and additional steps if starting from esters without the chloro substituent.
  • The choice of solvent (ethanol or methanol) and reaction temperature significantly affects yield and purity.
  • Recrystallization from methanol or aqueous methanol is commonly used to purify the hydrazine derivatives.
  • Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized hydrazine compounds.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methoxybenzyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of azides or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzylhydrazines.

Scientific Research Applications

Synthesis and Chemical Properties

(4-Chloro-2-methoxybenzyl)hydrazine can be synthesized through several methods, often involving the reaction of hydrazine derivatives with substituted benzyl halides. The compound is characterized by its molecular formula C9H10ClN3OC_9H_{10}ClN_3O and a molecular weight of approximately 209.07 g/mol .

Synthesis Methodology

The synthesis typically involves:

  • Reacting 4-chloro-2-methoxybenzaldehyde with hydrazine hydrate.
  • Utilizing various solvents and catalysts to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this hydrazine have shown significant activity against various cancer cell lines, including SNB-19 and NCI-H460, with promising results in terms of growth inhibition . The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance anticancer efficacy.

Antibacterial Properties

In addition to anticancer effects, this compound derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were found to be as low as 8 µg/mL, demonstrating their potential as antimicrobial agents .

Therapeutic Potential

The therapeutic implications of this compound are vast, particularly in the development of new drugs targeting cancer and bacterial infections. The compound's ability to inhibit key biological pathways involved in tumor growth and bacterial proliferation positions it as a candidate for further development in pharmaceutical applications.

Case Study 1: Antiglycation Activity

A series of hydrazone derivatives synthesized from this compound were evaluated for their antiglycation activity, which is crucial in the context of diabetes management. Some compounds demonstrated IC50 values lower than standard drugs, suggesting their potential as therapeutic agents against diabetic complications .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound derivatives to target proteins involved in cancer progression. These studies reveal that certain modifications enhance binding efficiency, indicating a pathway for rational drug design .

Mechanism of Action

The mechanism of action of (4-Chloro-2-methoxybenzyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • (4-Methoxybenzyl)hydrazine hydrochloride : Lacks the chlorine substituent but retains the methoxy group. This compound is commercially available and used in peptide synthesis and as a building block for heterocycles .
  • 4-Chloro-2-fluorophenyl hydrazine : Features a fluorine atom instead of methoxy at the 2-position. Synthesized via diazotization-reduction with phase transfer catalysis (PEG-400, 74% yield) .
  • (4-Chloro-2-fluoro-5-nitrobenzylidene)hydrazine : Incorporates additional electron-withdrawing groups (nitro, fluoro), which enhance electrophilicity and alter reactivity patterns .
  • 2-[(2E)-2-(3-Chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide: A hydrazone derivative with a 3-chlorobenzylidene group and a 4-methoxyphenyl acetamide moiety, highlighting applications in medicinal chemistry .

Physical and Spectral Properties

  • NMR Signatures : The hydrazine (-NH-NH-) group in analogous compounds shows doublet signals at δ 9.8–10.11 ppm, while CH₂ protons resonate near δ 4.41 ppm . Substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) may shift these signals slightly.
  • Melting Points : Direct data are unavailable for (4-Chloro-2-methoxybenzyl)hydrazine, but related hydrazides (e.g., 4a–d in ) have distinct m.p. ranges due to crystallinity variations from substituent interactions.

Chemical Reactivity

  • Hydrazone Formation : The hydrazine group readily condenses with carbonyl compounds. For example, N′-benzylidene derivatives form in >90% yield under acid catalysis , suggesting similar efficiency for this compound.

Solubility and Stability

  • Solubility Trends: Methoxy groups generally improve solubility in polar solvents (e.g., methanol, ethanol) compared to chloro-substituted analogs. For instance, (4-Methoxybenzyl)hydrazine hydrochloride is highly soluble in aqueous systems , whereas nitrobenzene/aniline mixtures () show temperature-dependent hydrogen solubility, indirectly reflecting solvent compatibility for hydrazine derivatives.
  • Thermal Stability : Elevated temperatures (e.g., 80°C in ) are tolerated during synthesis, but nitro-containing analogs may decompose under similar conditions due to nitro group instability .

Biological Activity

(4-Chloro-2-methoxybenzyl)hydrazine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-methoxyaniline with hydrazine hydrate under acidic conditions, commonly using hydrochloric acid as a catalyst. This reaction is generally carried out under reflux conditions to ensure complete conversion, followed by crystallization to isolate the product.

Anticancer Properties

Research indicates that this compound and its derivatives exhibit promising anticancer properties. A study highlighted that related compounds demonstrated significant cytotoxicity against various cancer cell lines, including liver (HEPG2) and colon (HCT-116) cancer cells. For instance, derivatives showed IC50_{50} values in the range of 3–5 µM, indicating potent anticancer activity .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AHEPG23Induction of apoptosis
Compound BHCT-1165ROS generation
This compoundMDA-MB-4354Cell cycle arrest

Anti-inflammatory Activity

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property positions it as a candidate for further pharmacological exploration in treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted by Yang et al. (2016) synthesized various hydrazone derivatives, including those based on this compound. These derivatives were evaluated against multiple cancer cell lines and exhibited significant cytotoxic effects, particularly through mechanisms involving apoptosis and cell cycle arrest .
  • Case Study on Anti-inflammatory Effects :
    • Another investigation focused on the anti-inflammatory properties of similar hydrazine derivatives. The results indicated that these compounds could reduce inflammation markers in vitro, suggesting their potential therapeutic role in managing chronic inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (4-Chloro-2-methoxybenzyl)hydrazine and its derivatives?

Methodological Answer: The compound is typically synthesized via hydrazine hydrate reactions with carbonyl precursors. For example:

  • Cyclization with POCl3 : React substituted benzohydrazides with POCl3 at 120°C to form oxadiazole derivatives .
  • Reflux with hydrazine hydrate : Combine precursors (e.g., ethyl esters) with hydrazine hydrate in ethanol under reflux (30–40 hours), followed by recrystallization from ethanol/water or chloroform/methanol .
  • Schiff base formation : Condense hydrazides with aldehydes (e.g., 3-chlorobenzaldehyde) in methanol/chloroform with acetic acid catalysis, followed by reflux and recrystallization .

Key Parameters : Reaction time (12–40 hours), solvent polarity, and stoichiometric ratios of hydrazine to carbonyl precursors.

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • IR Spectroscopy : Identify N–H (3100–3300 cm<sup>−1</sup>) and C=O (1650–1700 cm<sup>−1</sup>) stretches to confirm hydrazide and oxadiazole formation .
  • NMR : Use <sup>1</sup>H/<sup>13</sup>C NMR to assign methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
  • X-ray Crystallography : Resolve steric effects of the 4-chloro-2-methoxy substituent and confirm hydrazone tautomerism (e.g., Cambridge Crystallographic Data Centre depositions) .

Data Interpretation : Compare experimental spectra with DFT-calculated vibrational frequencies to resolve tautomeric equilibria .

Q. What stability challenges arise during storage and handling of this compound?

Methodological Answer:

  • Hydrolysis Sensitivity : The hydrazine moiety is prone to hydrolysis in aqueous or acidic conditions. Store under inert atmospheres (N2/Ar) at −20°C .
  • Thermal Stability : Thermogravimetric analysis (TGA) under controlled heating rates (e.g., 10°C/min in N2) reveals decomposition thresholds .
  • Light Sensitivity : Protect from UV exposure using amber glassware to prevent photolytic degradation .

Advanced Research Questions

Q. How do computational models predict the catalytic activity of this compound in organic transformations?

Methodological Answer:

  • DFT Calculations : Map reaction pathways (e.g., cycloreversion steps in hydrazine-catalyzed metathesis) to identify activation barriers and transition states .
  • Substituent Effects : Compare electronic effects of chloro and methoxy groups on charge distribution using Natural Bond Orbital (NBO) analysis .
  • Catalyst Design : Prioritize bicyclic hydrazines (e.g., [2.2.2] systems) over [2.2.1] analogs for reduced activation energy in ring-opening reactions .

Validation : Correlate computed energetics with experimental yields (e.g., 91% for cyclized products) .

Q. How can contradictions in reported biological activities of hydrazine derivatives be systematically addressed?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Vary substituents (e.g., electron-withdrawing Cl vs. electron-donating OCH3) and test against Gram-positive/-negative bacteria .
  • Solvent Effects : Assess polarity-dependent activity using logP values (e.g., chloroform vs. DMSO) to explain discrepancies in MIC values .
  • Metabolic Stability : Use HPLC-MS to track in vitro degradation rates in simulated biological fluids (e.g., PBS at pH 7.4) .

Case Study : Antimicrobial assays for 4-chloro-N-(2,6-dichlorobenzylidene)benzohydrazide (4CNB) show variable efficacy due to solvent-dependent solubility .

Q. What mechanistic insights govern the catalytic decomposition of this compound for hydrogen production?

Methodological Answer:

  • Catalyst Screening : Test transition metals (e.g., Ni, Pt) supported on Al2O3 or carbon for H2 selectivity .
  • Kinetic Profiling : Use gas chromatography (GC) to quantify H2/N2/NH3 yields under varying temperatures (25–300°C) and pressures .
  • In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during decomposition to identify rate-limiting steps (e.g., N–N bond cleavage) .

Optimization : Hydrazine monohydrate outperforms anhydrous forms in fuel cell applications due to lower impurity profiles .

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